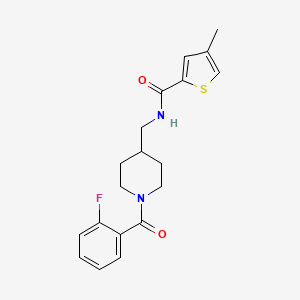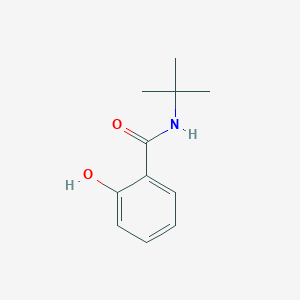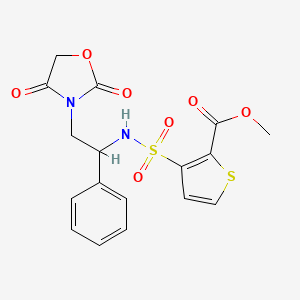
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate hydrochloride, also known as 25B-NBOMe, is a synthetic drug that belongs to the phenethylamine class of psychoactive substances. It is a potent agonist of the serotonin 2A receptor and has been found to exhibit hallucinogenic effects in humans. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of 25B-NBOMe in scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Analysis
Organic synthesis research explores methods for creating complex molecules from simpler ones, often aiming at the development of new drugs or materials. In this context, the study of bromophenol derivatives and their synthesis plays a crucial role. For instance, bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with potential as natural antioxidants, highlight the significance of halogenated compounds in the discovery of new molecules with biological activities (Zhao et al., 2004). Moreover, the design and synthesis of novel compounds, such as iminothiazolidin-4-one acetate derivatives, demonstrate the ongoing efforts to identify new chemical entities with specific biological activities, including aldose reductase inhibition, which has potential implications in treating diabetic complications (Ali et al., 2012).
Medicinal Chemistry and Pharmacology
In the field of medicinal chemistry, the exploration of new compounds for therapeutic applications is a primary focus. The study of bromophenol derivatives for their radical scavenging activity suggests the potential of these compounds in food and pharmaceutical applications as natural antioxidants, showcasing the diversity of applications for chemically synthesized compounds and their derivatives (Li et al., 2012). Such research underscores the importance of chemical synthesis in developing new drugs and highlights the ongoing search for compounds with specific therapeutic effects.
Materials Science and Biofilm Inhibition
The application of chemically synthesized compounds extends beyond medicinal chemistry into materials science, where the prevention of biofilm formation on surfaces is a critical challenge. Research into compounds such as 4-bromo-5-(4-methoxyphenyl)-3-(methylamino)-2(5H)-furanone and its influence on biofilm formation indicates the potential of chemical compounds in creating surfaces resistant to microbial colonization, which has significant implications for medical device manufacturing and water treatment technologies (Li Zhen-long, 2008).
properties
IUPAC Name |
methyl 2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-13-10(11(14)16-3)8-6-7(15-2)4-5-9(8)12;/h4-6,10,13H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFVSHSSMQJILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)OC)Br)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2575591.png)
![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)
![4-isopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2575593.png)



![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2575607.png)
